2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
2-[(2-Phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole-containing acetamide derivative with a complex substitution pattern. The molecule features a 4-phenyl-1,3-thiazol-2-yl group as the acetamide’s nitrogen substituent and a 2-phenylacetyl-propyl-amino moiety at the α-position.
Properties
CAS No. |
5908-40-7 |
|---|---|
Molecular Formula |
C22H23N3O2S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]-2-phenyl-N-propylacetamide |
InChI |
InChI=1S/C22H23N3O2S/c1-2-13-25(21(27)14-17-9-5-3-6-10-17)15-20(26)24-22-23-19(16-28-22)18-11-7-4-8-12-18/h3-12,16H,2,13-15H2,1H3,(H,23,24,26) |
InChI Key |
ZUTPFZKNUCALRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(=O)NC1=NC(=CS1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through cyclization reactions. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety in this compound may enhance its ability to inhibit cancer cell proliferation. For instance, research has shown that thiazole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been documented to possess antibacterial and antifungal properties. In vitro studies are required to evaluate the effectiveness of this specific compound against various pathogens, including resistant strains of bacteria .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of thiazole-based compounds. Preliminary findings suggest that they may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease . Further studies focusing on the neuroprotective mechanisms of this compound could reveal its therapeutic potential.
Anti-inflammatory Activity
Compounds similar to 2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines could position this compound as a candidate for developing new anti-inflammatory drugs .
Case Study 1: Anticancer Screening
A study conducted on a series of thiazole derivatives demonstrated that modifications to the thiazole ring can significantly enhance anticancer activity. The specific compound was tested against breast cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a recent antimicrobial screening, derivatives similar to the target compound were evaluated against Gram-positive and Gram-negative bacteria. Results indicated a promising spectrum of activity, particularly against resistant strains, suggesting that further development could lead to new antibiotics .
Mechanism of Action
The mechanism of action of 2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Acetamide Cores
Several compounds share the N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold but differ in substituents, influencing their physicochemical and pharmacological properties:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorophenyl in ) or bulky aromatic systems (e.g., diphenyl in ) alters solubility and binding affinity. For example, compound 6a’s methoxy and hydroxyl groups enhance COX-1/COX-2 inhibition, likely via hydrogen bonding .
- Crystallographic Data : The target compound’s lack of crystallographic data contrasts with 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, which exhibits intermolecular N–H···N hydrogen bonds stabilizing its dimeric structure .
Research Findings and Data Tables
Table 1: Spectroscopic Data Comparison
Notes: The absence of spectroscopic data for the target compound highlights a research gap. Comparatively, analogues like 9a and dichlorophenyl derivatives show characteristic amide IR stretches (~1680–1685 cm⁻¹) and aromatic proton signals in NMR .
Biological Activity
The compound 2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure
The compound's structural formula can be represented as follows:
This indicates the presence of a thiazole moiety, which is known for its diverse pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives containing the thiazole moiety exhibit significant antibacterial properties. For instance, a related compound was evaluated against various bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, showing effective inhibition with an EC50 value of 156.7 µM, outperforming known standards like bismerthiazol .
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | EC50 (µM) |
|---|---|---|
| This compound | Xanthomonas oryzae | 156.7 |
| Bismerthiazol | Xanthomonas oryzae | 230.5 |
| Thiodiazole Copper | Xanthomonas oryzae | 545.2 |
This suggests that the compound could be a promising candidate for developing new antibacterial agents.
Antifungal and Antiviral Activity
In addition to antibacterial properties, compounds with similar thiazole structures have been reported to possess antifungal and antiviral activities. Although specific data on this compound's antiviral efficacy is limited, thiazole derivatives are generally recognized for their broad-spectrum activity against various pathogens .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of This compound in cancer models remains to be fully elucidated but shows promise based on related analogs.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the interaction between the thiazole ring and biological targets may disrupt essential cellular processes in bacteria and cancer cells. The ability of thiazole derivatives to cause cell membrane rupture has been documented in bacterial studies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl groups or alterations in the amide bond have been shown to significantly impact efficacy and selectivity against various pathogens. For instance, increasing lipophilicity often enhances membrane permeability, leading to improved antibacterial activity .
Case Studies
- Antibacterial Evaluation : A series of N-phenylacetamide derivatives were synthesized and tested for antibacterial activity against Xanthomonas species. The study highlighted that structural variations significantly influenced their potency and spectrum of activity .
- Anticancer Studies : Another study investigated thiazole-containing compounds for their anticancer effects on various cell lines. Results indicated that certain modifications led to enhanced cytotoxicity against human cancer cells, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
